molecular formula C19H22FN5O B12248065 N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine

Cat. No.: B12248065
M. Wt: 355.4 g/mol
InChI Key: PYCREKGARFABQP-UHFFFAOYSA-N
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Description

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with formic acid or its derivatives.

    Piperidine Ring Introduction: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    Final Coupling: The final step involves coupling the benzoxazole-piperidine intermediate with the pyrimidine derivative under conditions that facilitate the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzoxazole ring, converting them to amines.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Research: It could be used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism by which N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The benzoxazole and pyrimidine rings could facilitate binding to nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-chloro-N,6-dimethylpyrimidin-4-amine
  • N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-bromo-N,6-dimethylpyrimidin-4-amine

Uniqueness

The presence of the fluorine atom in N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. Fluorine’s high electronegativity and small size can enhance binding affinity to biological targets and improve metabolic stability.

Properties

Molecular Formula

C19H22FN5O

Molecular Weight

355.4 g/mol

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C19H22FN5O/c1-13-17(20)18(22-12-21-13)24(2)11-14-7-9-25(10-8-14)19-23-15-5-3-4-6-16(15)26-19/h3-6,12,14H,7-11H2,1-2H3

InChI Key

PYCREKGARFABQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC4=CC=CC=C4O3)F

Origin of Product

United States

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